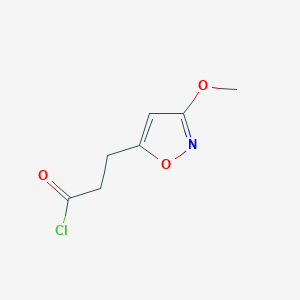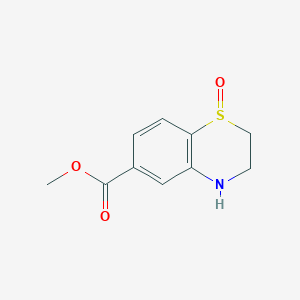
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
描述
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a pyrrole ring substituted with methyl groups and a piperidine moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a suitable pyrrole precursor, which undergoes alkylation with 2-piperidin-1-ylethylamine. The resulting intermediate is then subjected to further functionalization to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large batch reactors, with in-line monitoring and purification steps to ensure consistent product quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Reduced derivatives of the carboxylic acid group.
Substitution: Substituted piperidine derivatives.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the study of enzyme mechanisms.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism by which 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
相似化合物的比较
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid: Similar structure but without the hydrochloride salt.
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxylic acid: Different position of the carboxylic acid group on the pyrrole ring.
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-4-carboxylic acid: Different position of the carboxylic acid group on the pyrrole ring.
Uniqueness: 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
属性
IUPAC Name |
2,5-dimethyl-1-(2-piperidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-11-10-13(14(17)18)12(2)16(11)9-8-15-6-4-3-5-7-15;/h10H,3-9H2,1-2H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEXBGIORWSSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCCCC2)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


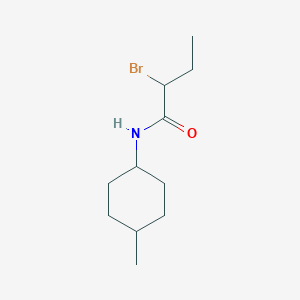

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)
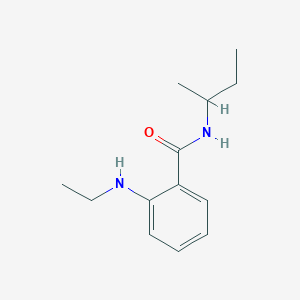
![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
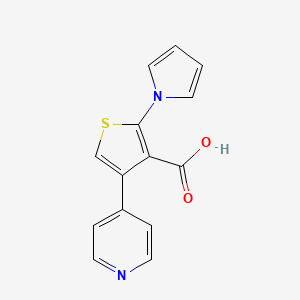
![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
